6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The compound also contains a piperazine moiety substituted with a 4-fluorophenyl group, which is linked to the chromen-2-one core via a methylene bridge. The ethyl group at the 6-position of the chromen-2-one core further modifies its chemical properties.
Preparation Methods
The synthesis of 6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the piperazine moiety: The piperazine ring can be introduced by reacting the chromen-2-one intermediate with 1-(4-fluorophenyl)piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Final modification: The ethyl group can be introduced at the 6-position through alkylation reactions using ethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the chromen-2-one core can bind to various enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
6-ethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can be compared with other chromen-2-one derivatives and piperazine-containing compounds. Similar compounds include:
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one: Lacks the ethyl group at the 6-position, which may affect its chemical properties and biological activity.
6-methyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one: Contains a methyl group instead of an ethyl group, which can influence its reactivity and interactions with molecular targets.
4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one: Substitutes the fluorophenyl group with a chlorophenyl group, potentially altering its binding affinity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-2-16-3-8-21-20(13-16)17(14-22(26)27-21)15-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13-14H,2,9-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGHISZHOVFORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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